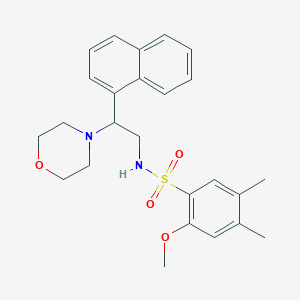

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

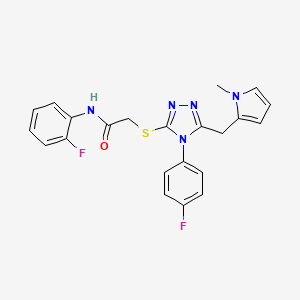

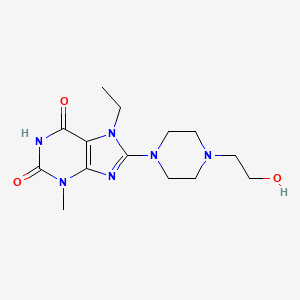

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that appears to be designed for specific chemical or pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

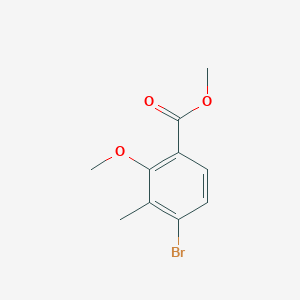

The synthesis of related compounds involves the creation of sulfoxides with high enantiomeric purity, as seen in the synthesis of diastereomerically pure (-)-(S) menthyl 2-methoxy-1-naphthalenesulfinate. This compound reacts with organomagnesium reagents to yield sulfoxides with high enantiomeric excess, which suggests that similar methods could potentially be applied to the synthesis of the target compound . The synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, another related compound, involves the incorporation of a naphthoxy fluorophore and a tertiary amino function, which could be relevant for the synthesis of the target compound's naphthalene and morpholino components .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through methods such as single crystal X-ray structure determination. This technique was used to determine the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative, which is a structurally complex molecule similar to the target compound . Such analytical techniques are crucial for confirming the stereochemistry and overall molecular structure of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the addition of lithiated intermediates to other molecules to form new derivatives with high diastereoselectivity . This indicates that the target compound may also undergo reactions that are highly selective, which is important for the synthesis of pure compounds for pharmaceutical applications. The derivatization of analytes for liquid chromatography, as seen with the sulfonate reagent in paper , suggests that the target compound could potentially be used in analytical chemistry for sensitive detection of specific analytes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their enantiomeric purity and the ability to undergo derivatization for analytical purposes, are of significant interest . The high enantiomeric purity of the sulfoxides indicates that the target compound may also possess specific optical properties that could be exploited in pharmaceutical formulations. The derivatization reagent's ability to be removed after analysis by acid treatment suggests that the target compound may have similar properties that allow for its easy removal or isolation in a chemical context .

Applications De Recherche Scientifique

Synthesis and Characterization

Photodynamic Therapy Applications

A significant area of application for related compounds involves photodynamic therapy (PDT) for cancer treatment. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and characterized their photophysical and photochemical properties. These properties make them potential candidates for Type II photosensitizers in PDT, highlighting the potential therapeutic applications of similarly structured compounds (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Research by Cai Zhi (2010) into compounds with a similar structure revealed antibacterial properties. Through halogenated hydrocarbon amination reactions, the target molecule exhibited effective antibacterial activity, suggesting potential use in developing new antibacterial agents (Cai Zhi, 2010).

PI3K Inhibitors for Pulmonary Diseases

The use of PI3K inhibitors, closely related to the chemical structure , for treating idiopathic pulmonary fibrosis and cough has been evaluated. P. Norman (2014) discusses the potential of these inhibitors, highlighting their relevance in treating respiratory conditions and suggesting a possible area of application for similar compounds (Norman, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4S/c1-18-15-24(30-3)25(16-19(18)2)32(28,29)26-17-23(27-11-13-31-14-12-27)22-10-6-8-20-7-4-5-9-21(20)22/h4-10,15-16,23,26H,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKHHOEXDFBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

methylidene}anilinium iodide](/img/structure/B2515446.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)

![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)